molecular formula C11H8ClN3O2 B8336175 2-(3-Chlorophenylamino)-3-nitropyridine

2-(3-Chlorophenylamino)-3-nitropyridine

カタログ番号: B8336175
分子量: 249.65 g/mol
InChIキー: BFFGCEOBKIVBQY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Chlorophenylamino)-3-nitropyridine is a useful research compound. Its molecular formula is C11H8ClN3O2 and its molecular weight is 249.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 2-(3-Chlorophenylamino)-3-nitropyridine as an anticancer agent.

  • Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation, particularly those related to Raf kinase overexpression, a common feature in various cancers such as lung and breast cancer .
  • Case Studies :
    • A study demonstrated that derivatives of nitropyridines exhibited cytotoxic effects against several cancer cell lines, including HCT116 (colon cancer), HEPG-2 (liver cancer), and MCF7 (breast cancer) with IC50 values indicating significant potency .
    • Another investigation reported on the synthesis of pyrido[3,4-d]pyrimidine derivatives from similar nitro compounds, which showed promising anticancer activity against the US National Cancer Institute’s 60 human cancer cell line panel .

Anti-inflammatory and Cytokine Mediated Diseases

The compound has also been explored for its anti-inflammatory properties.

  • Therapeutic Potential : Research indicates that substituted pyridine compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a role in treating inflammatory diseases .
  • Data Table :
CompoundActivityReference
This compoundInhibits TNF-α
Pyrido[3,4-d]pyrimidine derivativesCytotoxic against breast cancer

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including vicarious nucleophilic substitution reactions.

  • Synthesis Methods :
    • The compound can be synthesized by reacting 3-nitropyridine with appropriate amines under controlled conditions to yield high selectivity and conversion rates .
    • Functionalization strategies have been developed to enhance its biological activity by introducing different substituents at the nitrogen or carbon positions.

Potential Drug Development

Given its promising biological activities, there is ongoing research into the development of pharmaceuticals based on this compound.

  • Pharmaceutical Applications : Compounds derived from this compound are being investigated for their potential use in treating various cancers and inflammatory diseases.
  • Case Study Insight : A novel class of pyridylpiperazine-based carbodithioates has shown potential as urease inhibitors, indicating that derivatives of nitropyridines can serve as scaffolds for drug design aimed at multiple therapeutic targets .

特性

分子式

C11H8ClN3O2

分子量

249.65 g/mol

IUPAC名

N-(3-chlorophenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C11H8ClN3O2/c12-8-3-1-4-9(7-8)14-11-10(15(16)17)5-2-6-13-11/h1-7H,(H,13,14)

InChIキー

BFFGCEOBKIVBQY-UHFFFAOYSA-N

正規SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)[N+](=O)[O-]

製品の起源

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-3-nitropyridine (317 mg, 2.0 mmol), 3-chlorophenylamine (0.212 mL, 2.0 mmol) and potassium carbonate (829 mg, 6.0 mmol) in DMF (3 mL) was heated at 140° C. for 30 min using microwave irradiation. After cooling to RT, the reaction mixture was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resulting brown oil (370 mg) was purified by column chromatography (Si—PCC, gradient 0-100% DCM in cyclohexane) to afford the title compound as a red solid (111 mg, 22%). LCMS (Method B): RT 3.95 min [M+H]+ 250.0.
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
0.212 mL
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
22%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-3-nitropyridine (2.27 g), 3-chloroaniline (1.5 ml) and potassium carbonate (2.2 g) in 1,4-dioxane (30 ml) was refluxed for 20 hours. The insoluble materials were removed by filtration and the filtrate was concentrated. Silica gel column chromatography (chloroform-methanol, 50:1) afforded 2-(3-chlorophenylamino)-3-nitropyridine (404 mg) as an orange solid.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。